

# systematic review and meta-analysis of lenacapavir clinical trial outcomes

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Lenacapavir |           |
| Cat. No.:            | B1654289    | Get Quote |

## Lenacapavir: A New Frontier in HIV Treatment and Prevention

A systematic review and meta-analysis of clinical trial outcomes reveals **lenacapavir** as a potent and long-acting antiretroviral agent with a novel mechanism of action, offering a significant advancement in the management of HIV-1 infection, particularly for heavily treatment-experienced individuals and as a promising option for pre-exposure prophylaxis (PrEP).

**Lenacapavir** (brand name Sunlenca) is a first-in-class inhibitor of the HIV-1 capsid protein, a crucial component involved in multiple stages of the viral lifecycle.[1][2] Its unique mechanism of action disrupts capsid-mediated nuclear uptake of proviral DNA, virus assembly and release, and the formation of the capsid core, distinguishing it from all other existing classes of antiretrovirals.[1][2][3] This novel approach provides an effective treatment option for individuals with multidrug-resistant HIV-1 and presents a new paradigm for long-acting HIV prevention.[1][3]

## Efficacy in Heavily Treatment-Experienced Individuals

Clinical trials have demonstrated the significant efficacy of **lenacapavir** in heavily treatment-experienced adults with multidrug-resistant HIV-1. The pivotal CAPELLA (NCT04150068)



phase 2/3 trial evaluated the safety and efficacy of **lenacapavir** in combination with an optimized background regimen (OBR).

Table 1: Efficacy Outcomes in the CAPELLA Trial (Week 52)

| Outcome                  | Lenacapavir + OBR (n=36) | Placebo + Failing Regimen<br>(n=12) |
|--------------------------|--------------------------|-------------------------------------|
| HIV-1 RNA <50 copies/mL  | 83%[4]                   | Not Applicable                      |
| HIV-1 RNA <200 copies/mL | 86%[4]                   | Not Applicable                      |
| Mean CD4 Count Increase  | 83 cells/μL              | Not Applicable                      |

Data from the randomized cohort (Cohort 1) at 52 weeks.

The study met its primary endpoint, with a significantly higher proportion of participants receiving **lenacapavir** achieving a clinically meaningful viral load reduction compared to the placebo group.[4] After two years of treatment, 82% of participants receiving **lenacapavir** in combination with an OBR achieved HIV-1 RNA suppression.[5]

## A Game-Changer for Pre-Exposure Prophylaxis (PrEP)

**Lenacapavir**'s long-acting formulation, administered as a subcutaneous injection every six months, has shown exceptional efficacy for HIV prevention in the PURPOSE clinical trial program.

The PURPOSE 1 (NCT04994509) trial, which enrolled cisgender women, and the PURPOSE 2 (NCT04925752) trial, which enrolled a diverse population of cisgender men and gender-diverse people, demonstrated the superiority of **lenacapavir** over existing oral PrEP options.[6][7][8]

Table 2: Efficacy Outcomes in the PURPOSE Trials for PrEP



| Trial     | Population                                  | Lenacapavir<br>HIV Incidence<br>(per 100<br>person-years) | Comparator<br>HIV Incidence<br>(per 100<br>person-years) | Efficacy vs.<br>Background<br>HIV Incidence |
|-----------|---------------------------------------------|-----------------------------------------------------------|----------------------------------------------------------|---------------------------------------------|
| PURPOSE 1 | Cisgender<br>Women                          | 0.00[6][9]                                                | 1.69 (Truvada)[9]                                        | 100%[6][10][11]                             |
| PURPOSE 2 | Cisgender Men &<br>Gender-Diverse<br>People | 0.10[7][9]                                                | 0.93 (Truvada)[9]                                        | 96%[7][11][12]                              |

In the PURPOSE 1 trial, zero HIV infections were observed in the **lenacapavir** group, demonstrating 100% efficacy.[6][10][11] The PURPOSE 2 trial showed a 96% reduction in HIV incidence with **lenacapavir** compared to the background HIV incidence.[7][11][12] Both trials also showed the superiority of **lenacapavir** over daily oral Truvada for PrEP.[6][7][8][10]

### **Safety and Tolerability**

Across clinical trials, **lenacapavir** has been generally well-tolerated. The most common adverse events reported were injection site reactions (ISRs), which were typically mild to moderate in severity.[6][13] In the CAPELLA trial, one participant discontinued the study drug due to an injection site reaction.[4] No new safety concerns were identified in the long-term follow-up of the CAPELLA trial or in the PURPOSE trials.[5][6][8]

#### **Resistance Profile**

The emergence of resistance to **lenacapavir** has been observed, primarily in the context of functional monotherapy in heavily treatment-experienced individuals with limited active drugs in their background regimen.[5][13] The primary resistance-associated mutation identified is Q67H in the HIV-1 capsid protein.[14] Other mutations such as M66I, K70 variations, and N74 variations have also been noted.[5] Importantly, **lenacapavir** does not exhibit cross-resistance to other existing classes of antiretroviral drugs.[1][14][15] In some cases, virologic resuppression has been achieved in patients with **lenacapavir** resistance by optimizing the background regimen while continuing **lenacapavir**.[5]



### **Experimental Protocols**

The clinical trials cited in this review employed rigorous methodologies to assess the efficacy and safety of **lenacapavir**.

CAPELLA (NCT04150068) Trial Protocol: This was an international, phase 2/3, double-blind, placebo-controlled trial in heavily treatment-experienced adults with multidrug-resistant HIV-1. [4] Participants were randomized 2:1 to receive oral **lenacapavir** or placebo in addition to their failing regimen for 14 days.[4] Following the initial period, participants in the **lenacapavir** group received subcutaneous **lenacapavir** (927 mg) every 26 weeks and an optimized background regimen.[4] The primary endpoint was the proportion of participants with at least a 0.5 log10 copies/mL reduction in HIV-1 RNA from baseline at the end of the functional monotherapy period.[4]

PURPOSE 1 (NCT04994509) and PURPOSE 2 (NCT04925752) Trial Protocols: These were multi-center, double-blind, randomized, active-controlled phase 3 trials.[8][9] Participants were randomized to receive either subcutaneous **lenacapavir** every six months or daily oral PrEP (Truvada or Descovy).[6][7] The primary efficacy endpoint was the rate of incident HIV infections.[9] Adherence to the oral PrEP regimens was also assessed.[6]

### **Visualizing the Science**

To better understand the underlying mechanisms and processes, the following diagrams illustrate the mechanism of action of **lenacapavir** and the workflow of a systematic review.





Click to download full resolution via product page

Caption: Mechanism of action of lenacapavir, a first-in-class HIV-1 capsid inhibitor.





Click to download full resolution via product page

Caption: A typical workflow for conducting a systematic review and meta-analysis.

#### Conclusion



**Lenacapavir** represents a significant breakthrough in HIV-1 therapeutics and prevention. Its novel mechanism of action, potent antiviral activity against multidrug-resistant strains, and convenient long-acting formulation address critical unmet needs in the management of HIV. The robust efficacy and favorable safety profile demonstrated in clinical trials position **lenacapavir** as a valuable new option for heavily treatment-experienced individuals and a highly effective and promising agent for pre-exposure prophylaxis. Further research and real-world data will continue to define its role in the evolving landscape of HIV care.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Lenacapavir Wikipedia [en.wikipedia.org]
- 2. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SUNLENCA® (lenacapavir) Mechanism of Action | HCP Site [sunlencahcp.com]
- 4. Efficacy and safety of the novel capsid inhibitor lenacapavir to treat multidrug-resistant HIV: week 52 results of a phase 2/3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance Analyses in Heavily Treatment-Experienced People With HIV Treated With the Novel HIV Capsid Inhibitor Lenacapavir After 2 Years PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gilead.com [gilead.com]
- 7. gilead.com [gilead.com]
- 8. FDA Accepts Gilead's Lenacapavir for HIV Prevention with Priority Review [trial.medpath.com]
- 9. Rationale and supporting evidence: lenacapavir for HIV prevention Guidelines on lenacapavir for HIV prevention and testing strategies for long-acting injectable pre-exposure prophylaxis NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. vax-before-travel.com [vax-before-travel.com]
- 11. Lenacapavir: a potential game changer for HIV prevention in the Americas, if the game is played equitably PMC [pmc.ncbi.nlm.nih.gov]



- 12. researchgate.net [researchgate.net]
- 13. contagionlive.com [contagionlive.com]
- 14. Lenacapavir resistance analysis in a phase Ib clinical proof of-concept study: Resistance to HIV Capsid Inhibitor Rare and Linked to Single Mutation [natap.org]
- 15. ACTIVITY AND RESISTANCE CHARACTERIZATION OF THE HIV CAPSID INHIBITOR LENACAPAVIR [natap.org]
- To cite this document: BenchChem. [systematic review and meta-analysis of lenacapavir clinical trial outcomes]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1654289#systematic-review-and-meta-analysis-of-lenacapavir-clinical-trial-outcomes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com